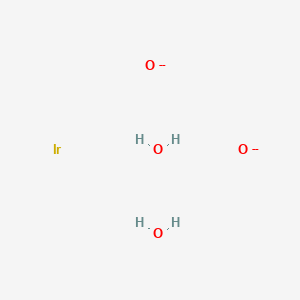
Iridium(IV)oxidedihydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Iridium(IV) oxide dihydrate, also known as dioxoiridium hydrate, is a compound with the molecular formula H₂IrO₃. It is a blue-black solid that is known for its high stability and unique properties. This compound is used in various applications, including industrial electrolysis and electrophysiology research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Iridium(IV) oxide dihydrate can be synthesized through several methods. One common method involves the thermal decomposition of iridium trichloride in the presence of oxygen at high temperatures. The reaction is as follows:
2IrCl3+2O2→2IrO2+3Cl2
The hydrated form, Iridium(IV) oxide dihydrate, can be obtained by further hydration of Iridium(IV) oxide .
Industrial Production Methods
Industrial production of Iridium(IV) oxide dihydrate often involves electrochemical deposition, reactive sputtering, and thermal decomposition. These methods are chosen based on the desired purity and application of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Iridium(IV) oxide dihydrate undergoes various chemical reactions, including:
Oxidation: It acts as an oxidizing agent in several reactions.
Reduction: It can be reduced to lower oxidation states of iridium.
Substitution: It can participate in substitution reactions where ligands are exchanged.
Common Reagents and Conditions
Common reagents used in reactions with Iridium(IV) oxide dihydrate include oxygen, hydrogen, and various acids and bases. The conditions vary depending on the desired reaction and product .
Major Products Formed
The major products formed from reactions involving Iridium(IV) oxide dihydrate include iridium trichloride, iridium dioxide, and various iridium complexes .
Aplicaciones Científicas De Investigación
Iridium(IV) oxide dihydrate has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism by which Iridium(IV) oxide dihydrate exerts its effects involves its ability to act as a catalyst in various reactions. In biological systems, it can induce oxidative stress and DNA damage, leading to cell death. This makes it a potential candidate for anticancer therapies . In industrial applications, its high stability and catalytic activity make it an ideal material for use in electrolysis and other processes .
Comparación Con Compuestos Similares
Similar Compounds
Iridium(IV) oxide (IrO₂): Similar in structure and properties, but without the hydrated form.
Ruthenium(IV) oxide (RuO₂): Another transition metal oxide with similar catalytic properties.
Platinum(IV) oxide (PtO₂): Known for its catalytic activity but differs in stability and reactivity.
Uniqueness
Iridium(IV) oxide dihydrate is unique due to its high stability, catalytic activity, and ability to form hydrated structures. These properties make it particularly useful in applications requiring long-term stability and high catalytic efficiency .
Propiedades
Fórmula molecular |
H4IrO4-4 |
|---|---|
Peso molecular |
260.25 g/mol |
Nombre IUPAC |
iridium;oxygen(2-);dihydrate |
InChI |
InChI=1S/Ir.2H2O.2O/h;2*1H2;;/q;;;2*-2 |
Clave InChI |
BZEYDUYRQGLYQB-UHFFFAOYSA-N |
SMILES canónico |
O.O.[O-2].[O-2].[Ir] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








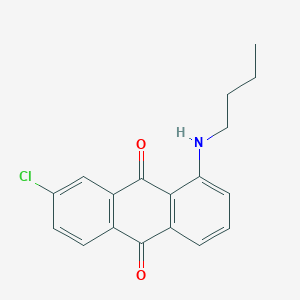
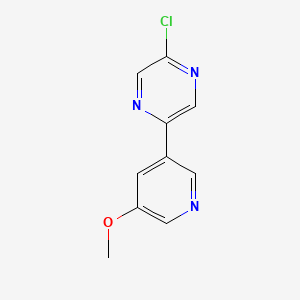

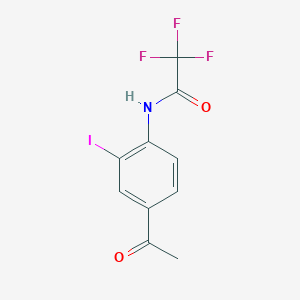
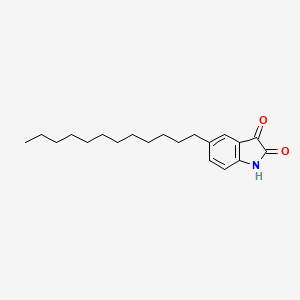
![1-(3-(1H-Imidazol-1-yl)propyl)-4-(benzo[d][1,3]dioxole-5-carbonyl)-3-hydroxy-5-(4-nitrophenyl)-1H-pyrrol-2(5H)-one](/img/structure/B13145227.png)


